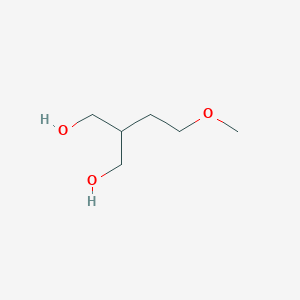![molecular formula C10H16O3 B6612695 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 57707-01-4](/img/structure/B6612695.png)
8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethenyl-1,4-dioxaspiro[4.5]decan-8-ol, also known as 8-ethyl-1,4-dioxaspiro[4.5]decane, is a synthetic chemical compound that is used in various scientific research applications. It is a cyclic ether that has a structure similar to that of a spiro-oxetane, and it is a colorless liquid at room temperature. This compound is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological research, medicinal chemistry, and organic synthesis.5]decan-8-ol.
Wissenschaftliche Forschungsanwendungen
8-Ethenyl-1,4-dioxaspiro[4.5]decan-8-ol has been used in a variety of scientific research applications. It has been used in medicinal chemistry to study the effects of various drugs on the body, and it has been used in biochemical and physiological research to study the effects of various compounds on the body. It has also been used in organic synthesis to create a variety of products, such as pharmaceuticals and agrochemicals. Additionally, this compound has been used in the development of new materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the production of prostaglandins, this compound may have anti-inflammatory effects. Additionally, this compound may also act as an antioxidant, which could potentially help protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have suggested that the compound may have anti-inflammatory, antioxidant, and antiproliferative effects. Additionally, this compound may also have anti-cancer and anti-diabetic effects. More research is needed to better understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
8-Ethenyl-1,4-dioxaspiro[4.5]decan-8-ol has several advantages for use in lab experiments. First, the compound is relatively inexpensive and easy to synthesize. Additionally, it is stable and non-toxic, making it safe to handle and use in laboratory experiments. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, the compound has a low vapor pressure, which can make it difficult to evaporate from a solution.
Zukünftige Richtungen
There are several potential future directions for 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol. First, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the development of new materials, such as polymers and nanomaterials. Finally, this compound could be used in the development of new drugs and therapeutics to treat a variety of diseases and conditions.
Synthesemethoden
The synthesis of 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol is done through a multistep process. The first step involves the reaction of ethyl acetoacetate with ethyl vinyl ether in the presence of a catalytic amount of pyridine to form an intermediate, ethyl 3-oxo-2-oxaspiro[4.5]decane-8-carboxylate. The intermediate is then reacted with aqueous sodium hydroxide to form this compound. This synthesis method is simple and efficient, and it produces high yields of this compound.
Eigenschaften
IUPAC Name |
8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-9(11)3-5-10(6-4-9)12-7-8-13-10/h2,11H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDGLZXCMULNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC2(CC1)OCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-](/img/structure/B6612623.png)
![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)





![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)



![6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6612690.png)
